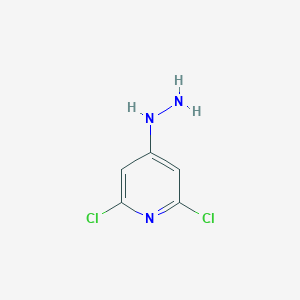

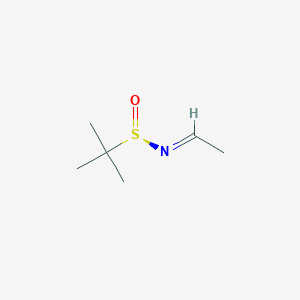

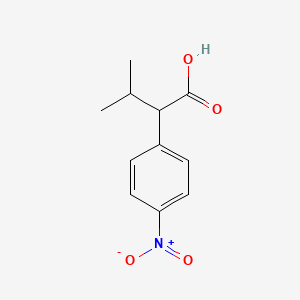

(2,6-Dichloropyridin-4-yl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(2,6-Dichloropyridin-4-yl)hydrazine” involves several steps. A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. The InChI code for this compound is 1S/C5H4BCl2NO2/c7-4-1-3 (6 (10)11)2-5 (8)9-4/h1-2,10-11H .

Chemical Reactions Analysis

“this compound” is a versatile compound that can participate in various chemical reactions. It is often used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Applications De Recherche Scientifique

Complex Formation and Structural Analysis

- Coordination Chemistry : (2,6-Dichloropyridin-4-yl)hydrazine derivatives have been utilized in coordination chemistry. For example, Ying Guo and H. Cai (2013) described a complex where AgI atoms are coordinated by ligands derived from this compound, forming a two-dimensional supramolecular structure (Ying Guo & H. Cai, 2013).

Synthesis of Novel Derivatives

- Microwave-Assisted Synthesis : A novel synthesis method involving this compound was reported by Lin-Jiong Zhang et al. (2015), demonstrating the synthesis of 1,2,4-triazolo[4,3-$a$]pyridine derivatives using microwave assistance for high yields and environmental friendliness (Lin-Jiong Zhang et al., 2015).

Chemical Characterization and Properties

- Chemical Structure Analysis : Peng Wang et al. (2010) synthesized a compound using 2,3-dichloropyridine and hydrazine hydrate, closely related to this compound. Their work detailed the chemical structure and properties of the synthesized compound (Peng Wang et al., 2010).

Application in Sensor Development

- Chemosensor Development : Smita S. Patil et al. (2014) developed a chemosensor using a derivative of this compound for detecting Co(2+) ions in semi-aqueous media. This sensor showed significant color changes visible to the naked eye, demonstrating its potential in environmental monitoring (Smita S. Patil et al., 2014).

Pharmaceutical Synthesis and Analysis

- Pharmaceutical Derivatives Synthesis : M. Alam et al. (2012) synthesized hydrazine derivatives with potential pharmaceutical applications. They focused on creating compounds with anti-inflammatory and antimicrobial properties (M. Alam et al., 2012).

Advanced Material Synthesis

- Synthesis of Novel Materials : Research by H. Sayed and M. A. Ali (2007) involved the reaction of hydrazine derivatives with various nucleophiles, leading to compounds with potential applications in advanced material science, such as antiviral evaluations (H. Sayed & M. A. Ali, 2007).

Fluorescent Probe Development

- Development of Fluorescent Probes : Zhao Chunshen et al. (2017) designed a fluorescent probe using hydrazine, demonstrating rapid response and distinct color changes. This research highlights the role of hydrazine derivatives in developing sensitive detection tools (Zhao Chunshen et al., 2017).

Metallurgical Applications

- Transition Metal Complexes : Amar Diop et al. (2019) explored the synthesis and characterization of mononuclear complexes involving derivatives of this compound, providing insights into potential metallurgical applications (Amar Diop et al., 2019).

Dye and Pigment Production

- Dyes and Pigments : Yuh-Wen Ho (2005) conducted research on the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, demonstrating their application as disperse dyes, signifying the role of hydrazine derivatives in the production of dyes and pigments (Yuh-Wen Ho, 2005).

Antimicrobial Research

- Antimicrobial Compound Synthesis : NB Patel et al. (2010) synthesized a series of quinazolinone derivatives using hydrazine hydrate, focusing on their potential antimicrobial activities (NB Patel et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (2,6-Dichloropyridin-4-yl)hydrazine are currently unknown. This compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities , suggesting that this compound may interact with multiple targets.

Biochemical Pathways

Based on the biological activities of related pyrrolopyrazine derivatives , it can be hypothesized that this compound may influence pathways related to inflammation, microbial infection, and possibly tumor growth.

Pharmacokinetics

Its molecular weight of 178.02 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the gastrointestinal tract.

Result of Action

Given the biological activities of related compounds , it is possible that this compound may exert anti-inflammatory, antimicrobial, and potentially antitumor effects.

Propriétés

IUPAC Name |

(2,6-dichloropyridin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZAXELOAJLSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)

![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)